

# An In-depth Technical Guide to Robenacoxib-d5: Structure, Analysis, and Application

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## Compound of Interest

Compound Name: Robenacoxib-d5

Cat. No.: B15609767

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## Abstract

This technical guide provides a comprehensive overview of **Robenacoxib-d5**, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib. It details its chemical structure, mechanism of action as a selective COX-2 inhibitor, and its primary application as an internal standard in pharmacokinetic and metabolic studies. This document includes tabulated quantitative data, detailed experimental protocols for its use in bioanalytical assays, and visual diagrams to illustrate key concepts and workflows, serving as an essential resource for researchers in pharmacology and drug development.

## Introduction to Robenacoxib-d5

Robenacoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation.<sup>[1][2][3]</sup> **Robenacoxib-d5** is a stable isotope-labeled version of Robenacoxib, specifically designed for use as an internal standard in quantitative bioanalysis.<sup>[4]</sup> Its physical and chemical properties are nearly identical to Robenacoxib, but its increased mass allows for clear differentiation in mass spectrometry-based assays, ensuring accurate quantification of the parent drug in complex biological matrices.

## Chemical Identity and Structure

**Robenacoxib-d5** is structurally identical to Robenacoxib, with the exception of five deuterium atoms replacing the five hydrogen atoms on the ethyl group at the C5 position of the phenyl ring. This specific labeling provides a stable isotopic signature without significantly altering the molecule's chemical behavior.

Chemical Name: 2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid[5]

Chemical Structure:

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Caption: Chemical structure of **Robenacoxib-d5**, indicating the positions of the five deuterium atoms on the ethyl group.

## Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of **Robenacoxib-d5** are presumed to be analogous to those of Robenacoxib. The following tables summarize key quantitative data for Robenacoxib.

### Table 1: Physicochemical Properties of Robenacoxib

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>13</sub> F <sub>4</sub> NO <sub>2</sub>	[1]
Molecular Weight	327.27 g/mol	[1]
CAS Number	220991-32-2	[1]
Robenacoxib-d5		
Molecular Formula	C <sub>16</sub> H <sub>8</sub> D <sub>5</sub> F <sub>4</sub> NO <sub>2</sub>	[4][5]
Molecular Weight	332.3 g/mol	[4][5]
CAS Number	2012598-81-9	[5]

**Table 2: Pharmacokinetic Parameters of Robenacoxib in Dogs**

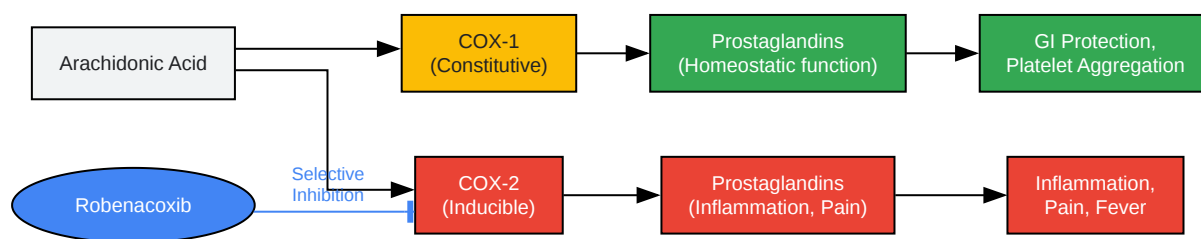
Parameter	Administration Route	Value	Reference
Bioavailability	Oral (fasted)	84%	[6][7]
Oral (fed)	62%	[6][7]	
Subcutaneous	88%	[6][7]	
Tmax	Oral/Subcutaneous	< 1 hour	[6][7]
Terminal Half-life (blood)	Intravenous	0.63 hours	[7]
Volume of Distribution (steady-state)	Intravenous	0.24 L/kg	[6][7]
Clearance (blood)	Intravenous	0.81 L/kg/h	[6][7]
Protein Binding	In vitro	>98%	[6][7][8]

**Table 3: Pharmacokinetic Parameters of Robenacoxib in Cats**

Parameter	Value	Reference
Terminal Half-life (blood)	< 2 hours	[1]
Volume of Distribution (steady-state)	190 ml/kg	[1]
Clearance	0.44 L/kg/h	[1]
Protein Binding	>98%	[8]
Biliary Excretion	72%	[1]

## Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[1][2][3] The COX-2 enzyme is primarily responsible for the synthesis of pro-inflammatory prostaglandins at sites of inflammation. By selectively inhibiting COX-2 while sparing the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function, Robenacoxib reduces the risk of common NSAID-related side effects.



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Caption: Robenacoxib's selective inhibition of the COX-2 pathway.

## Experimental Protocol: Quantification of Robenacoxib in Plasma using LC-MS/MS with Robenacoxib-d5 as an Internal Standard

This section outlines a representative experimental protocol for the quantitative analysis of Robenacoxib in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Robenacoxib-d5** serves as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response.

## Materials and Reagents

- Robenacoxib analytical standard
- **Robenacoxib-d5** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Deionized water, 18 MΩ·cm
- Blank plasma (species-specific)
- Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

## Sample Preparation

- Spiking: Thaw plasma samples and vortex. To 200 µL of plasma, add 10 µL of **Robenacoxib-d5** working solution (e.g., 100 ng/mL in MeOH) and vortex briefly.
- Protein Precipitation & Extraction (Example using SPE):
  - Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of MeOH followed by 1 mL of deionized water.
  - Load the spiked plasma sample onto the cartridge.
  - Wash the cartridge with 1 mL of 5% MeOH in water to remove interferences.
  - Elute the analyte and internal standard with 1 mL of ACN.

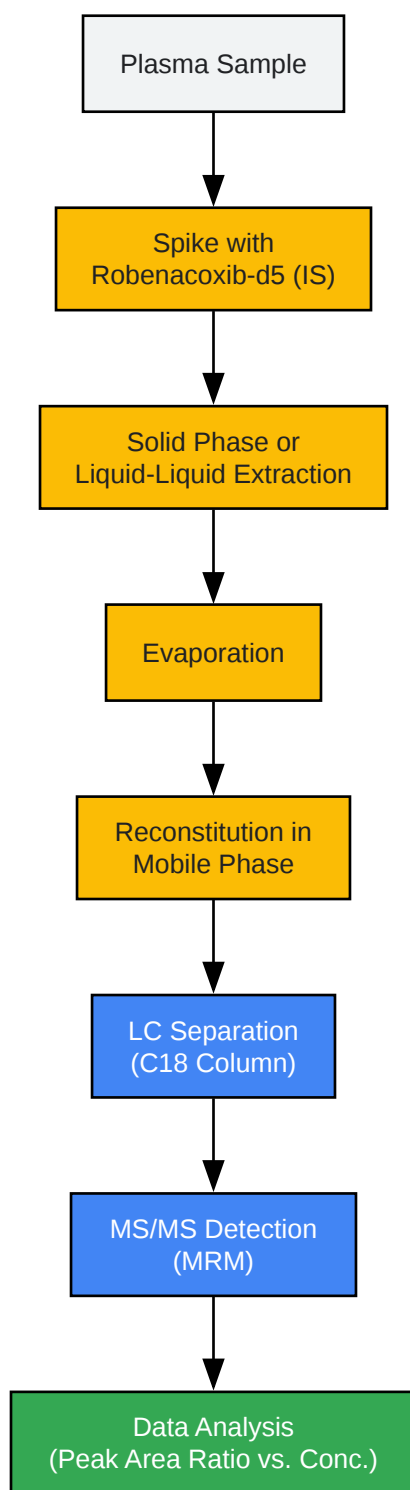
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

## LC-MS/MS Conditions

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: 0.1% Formic acid in ACN
  - Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5 µL
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Robenacoxib: Q1: 326.1 m/z → Q3: 282.1 m/z
    - **Robenacoxib-d5**: Q1: 331.1 m/z → Q3: 287.1 m/z
  - Optimize collision energy and other source parameters for maximum signal intensity.

## Calibration and Quantification

Prepare a calibration curve by spiking blank plasma with known concentrations of Robenacoxib. Process these standards alongside the unknown samples. The concentration of Robenacoxib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.



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Caption: A typical experimental workflow for the quantification of Robenacoxib.

## Conclusion

**Robenacoxib-d5** is an indispensable tool for researchers and scientists in the field of drug development and veterinary medicine. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are crucial for determining the pharmacokinetic profile and metabolic fate of Robenacoxib. The detailed information and protocols provided in this guide serve as a valuable resource for the design and execution of robust and reproducible experimental studies.

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